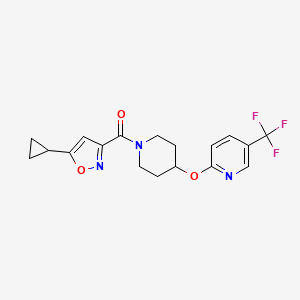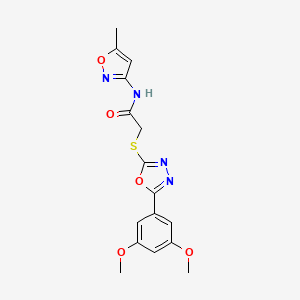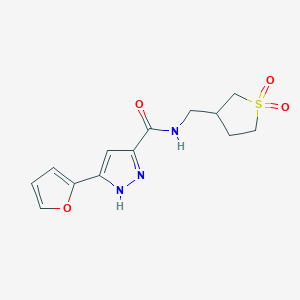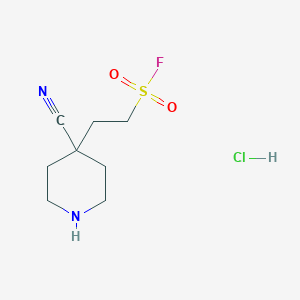![molecular formula C16H13ClN4O2 B2658903 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol CAS No. 881435-25-2](/img/structure/B2658903.png)
3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol” is a complex organic molecule that contains several functional groups. These include a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms, and two aromatic rings, one of which has a chlorine and a methoxy group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is planar and aromatic, while the phenyl rings could potentially engage in pi stacking interactions. The chlorine atom would be expected to be electronegative, pulling electron density towards itself .Chemical Reactions Analysis
Triazines can undergo a variety of reactions, including further substitution reactions and ring-opening reactions. The presence of the chlorine atom could make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar methoxy and amino groups could increase its solubility in polar solvents .科学的研究の応用
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities against various microorganisms. Some derivatives were found to possess good to moderate activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
- Corrosion Control of Mild Steel : 1,2,4-triazole derivatives have demonstrated excellent performance as corrosion inhibitors for mild steel in hydrochloric acid medium. This highlights their potential use in protecting industrial materials from corrosion (Bentiss et al., 2009).
Synthesis and Reactivity
- Synthesis and Reactivity Studies : Various studies have been conducted on the synthesis of 1,2,4-triazine derivatives, exploring their reactivity towards different reagents and conditions. These studies provide a foundation for the synthesis of novel compounds with potential applications in material science and drug development (Brown & Lynn, 1974).
Anticancer Activities
- Novel Synthesis of Triazines as Anti-Tumor Agents : The synthesis of triazine derivatives and their evaluation as potential anti-tumor agents have been a significant area of research. Some derivatives have shown promising results against specific cancer cell lines, indicating their potential in cancer therapy (Badrey & Gomha, 2012).
GABA-A Receptor Ligands
- High-Affinity GABA-A Benzodiazepine Receptor Ligands : Research into the development of ligands for the γ-aminobutyric acid-A (GABA-A) receptor has led to the discovery of 1,2,4-triazolo[3,4-a]phthalazines with selective binding. These compounds could contribute to the development of novel anxiolytics or sedatives with fewer side effects (Carling et al., 2004).
将来の方向性
The triazine ring system is a versatile scaffold in medicinal chemistry, and there is ongoing interest in developing new triazine derivatives with improved biological activity . This compound, with its multiple potential sites for further functionalization, could be a promising starting point for the development of new pharmaceuticals.
特性
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-6-phenyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(17)9-12(13)18-16-19-15(22)14(20-21-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKFEPMTULODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide](/img/structure/B2658820.png)

![1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658822.png)


![N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2658826.png)





![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)

